EPAC1 Inhibitory Potency: 5-Bromo Substitution Confers ~3-Fold Activity Gain Over Unsubstituted Analog
In a focused SAR study of tetrahydroquinoline-based EPAC inhibitors, the 5-bromo-substituted analog (compound 6) exhibited approximately 3-fold greater inhibitory potency against EPAC1 compared to analog 3, which lacks the bromine atom at the 5-position [1]. This quantitative improvement establishes that the 5-bromo group is not a passive structural feature but a critical pharmacophoric element that enhances target engagement.
| Evidence Dimension | EPAC1 inhibitory potency (fold increase) |
|---|---|
| Target Compound Data | 5-Bromo analog (compound 6) is ~3-fold more potent than unsubstituted analog |
| Comparator Or Baseline | Analog 3 (no 5-bromo substitution) |
| Quantified Difference | ~3-fold increase in potency |
| Conditions | In vitro EPAC1 guanine nucleotide exchange factor (GEF) activity assay |
Why This Matters
For research groups developing EPAC-targeted therapeutics, the presence of the 5-bromo substituent directly translates to enhanced target engagement and lower effective concentrations, reducing the risk of off-target effects at higher doses.
- [1] Ye N, Neumeyer JL, Baldini G, et al. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Med Chem Lett. 2017;8(11):1183–1187. doi:10.1021/acsmedchemlett.7b00358 View Source
